Cryptophycin

Descripción

Propiedades

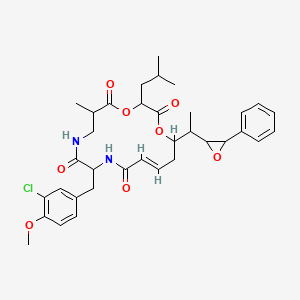

Fórmula molecular |

C35H43ClN2O8 |

|---|---|

Peso molecular |

655.2 g/mol |

Nombre IUPAC |

(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+ |

Clave InChI |

PSNOPSMXOBPNNV-UKTHLTGXSA-N |

SMILES isomérico |

CC1CNC(=O)C(NC(=O)/C=C/CC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |

SMILES canónico |

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl |

Sinónimos |

cryptophycin |

Origen del producto |

United States |

Métodos De Preparación

Convergent Synthesis of Cryptophycin Core Structures

The convergent synthesis of this compound involves coupling two primary subunits: (5S,6R)-5-hydroxy-6-methyl-8-phenylocta-2(E),7(E)-dienoic acid (Unit A) and amino acid segments (Unit B). Georg et al. developed a method using stereoselective allylation or asymmetric crotylation to construct Unit A’s stereogenic centers. For example, Wadsworth–Emmons condensation with diethyl benzylphosphonate introduced the styryl moiety, achieving >95% E-selectivity. Unit B was synthesized from benzyl (2S)-2-hydroxyisocaproate, connected sequentially to N-Boc-β-alanine and (2R)-N-Boc-O-methyltyrosine derivatives.

Macrocyclization was achieved via diphenyl phosphorazidate-mediated lactamization, yielding this compound-3, -4, and -29 with isolated yields of 62–68%. A critical advancement involved replacing traditional β-epoxidation reagents (e.g., mCPBA) with dimethyldioxirane (DMD), reducing α-epoxide byproducts from 33% to <5%.

Table 1: Key Parameters in Convergent this compound Synthesis

RGD–this compound Conjugate Synthesis

To enhance tumor targeting, RGD–this compound conjugates were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Alkynyl-PEG5-Val-Cit-PABC-Cry-55gly (7 ) and Alkynyl-PEG5-Val-Cit-Gly-Pro-Cry-55gly (8 ) intermediates were prepared through solid-phase peptide synthesis (SPPS). 7 was synthesized by reacting this compound-55 glycinate (4 ) with alkynyl-PEG5-Val-Cit-PABC (5 ) in anhydrous DMF under argon, yielding 63% after RP-HPLC purification. Similarly, 8 was obtained via PyBOP/HOBt-mediated coupling (78% yield).

Final conjugation of 8 with c(RGDfK)-azide (9 ) using CuSO₄ and sodium ascorbate produced c(RGDfK)-PEG5-Val-Cit-Gly-Pro-Cry-55gly (11 ) in 54% yield. LC-MS confirmed >99% purity, critical for in vivo biodistribution studies.

Chemoenzymatic Synthesis Strategies

CrpD-M2 NRPS Module for 2-Hydroxy Acid Incorporation

The NRPS module CrpD-M2 enables chemoenzymatic synthesis through four sequential steps:

-

Adenylation : Activation of 2-ketoisocaproic acid (2KIC) to acyl-AMP.

-

Thiolation : Loading onto the T-domain phosphopantetheine arm.

-

Ketoreduction : NADPH-dependent reduction to (2S)-2-hydroxyisocaproic acid (2HIC).

-

Esterification : Condensation with ABC subunits via C-domain catalysis.

CrpD-M2 exhibited substrate flexibility, accepting 2KIC analogs with varying alkyl chains (C3–C6). Co-incubation with Crp thioesterase (TE) facilitated macrolactonization, producing this compound-3 (6 ), -24 (7 ), and -51 (8 ) in 22–45% overall yield.

Table 2: Substrate Scope of CrpD-M2 in this compound Synthesis

| Substrate (Unit D) | Product | Yield |

|---|---|---|

| 2KIC | This compound-3 | 45% |

| 3-Me-2KIV | This compound-24 | 38% |

| 2KIV | This compound-51 | 22% |

Total Synthesis of this compound Analogues

Fmoc-Protected Amino Acid Approach

Danner et al. achieved a formal total synthesis of this compound-3 using Fmoc-protected amino acids to enhance solubility and reduce racemization. The tripeptide analogue 34 was constructed from Fmoc-Val-Cit-Gly-Pro-OH, esterified with Unit D (2-hydroxyisocaproate), and macrocyclized using TBTU. This method avoided tedious side-chain protections, achieving 71% yield in the final macrolactamization step.

Macrolactonization Optimization

Early methods suffered from oligomerization during macrolactonization. By employing high-dilution conditions (0.01 M) and TBTU activation, cyclization yields improved from 35% to 71%. RP-HPLC purification (XBridge C18) ensured >98% purity, critical for biological evaluation.

Enzymatic Epoxidation for β-Epoxide Installation

CrpE P450 Epoxidase Specificity

The this compound β-epoxide, essential for microtubule-disrupting activity, is installed by CrpE P450 epoxidase. MBP-CrpE exhibited highest activity toward Cr-538 (kcat/Km = 0.272 μM⁻¹·min⁻¹), compared to Cr-4 (0.014 μM⁻¹·min⁻¹). LC-FTICR-MS confirmed exclusive β-epoxide formation, contrasting chemical epoxidation’s 2:1 α/β ratio.

Table 3: Kinetic Parameters of CrpE with this compound Substrates

| Substrate | kcat (min⁻¹) | Km (μM) | kcat/Km (μM⁻¹·min⁻¹) |

|---|---|---|---|

| Cr-538 | 2.18 | 8.0 | 0.272 |

| Cr-3 | 1.47 | 12.5 | 0.118 |

| Cr-4 | 0.21 | 15.0 | 0.014 |

Analytical and Purification Techniques

Reverse-phase HPLC (XBridge C18, 0.1% TFA) resolved this compound analogs with baseline separation (ΔtR > 2 min). LC-FTICR-MS provided <5 ppm mass accuracy, enabling differentiation of isotopologues (e.g., ³⁷Cl vs. ³⁵Cl). For conjugates, MALDI-TOF confirmed molecular weights within 0.02% error .

Análisis De Reacciones Químicas

Chemoenzymatic Cyclization Reactions

The cryptophycin macrocycle is synthesized via cytochrome P450 (CrpTE)-mediated cyclization, enabling structural diversification. Semi-preparative scale reactions (10 mg) demonstrated high efficiency:

-

Six-membered heterocycles (16b–e) : Isolated yields of 62–66% .

-

Five-membered rings (16f–j) : Yields ranged from 55% to 69% .

Table 1: Isolated Yields of this compound Analogs

| Compound Class | Yield Range | Characterization Methods |

|---|---|---|

| Six-membered heterocycles | 62–66% | HRMS, H NMR, C NMR |

| Five-membered rings | 55–69% | HRMS, H NMR, C NMR |

Epoxidation by Cytochrome P450 (CrpE)

The terminal styrene moiety undergoes epoxidation via CrpE to form this compound-1, the primary bioactive isolate . This enzyme exhibits substrate flexibility, enabling the production of non-native epoxidized analogs for enhanced pharmacological profiling .

Conjugation Reactions for Targeted Delivery

This compound-55 glycinate (Cry-55gly) has been functionalized for antibody-drug conjugates (ADCs):

Table 2: Conjugation Reaction Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (Cry-55gly:Linker) | 1:3 |

| Solvent | Anhydrous DMF |

| Catalyst | DIPEA |

| Reaction Time | 4 hours |

| Purification Method | RP-HPLC |

Analytical Characterization

All this compound analogs were rigorously validated using:

-

High-Resolution Mass Spectrometry (HRMS) : Confirmed molecular weights .

-

NMR Spectroscopy : H and C NMR resolved structural features, including macrocyclic regiochemistry and epoxide configuration .

This synthesis framework highlights this compound’s adaptability in generating potent analogs for therapeutic applications, with enzymatic and chemical methods offering complementary routes for structural optimization .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

Biology

In biological research, the compound may serve as a probe to study specific biochemical pathways or as a potential therapeutic agent targeting specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound may be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, with specific properties.

Mecanismo De Acción

The mechanism of action of this compound depends on its specific molecular targets and pathways involved. For example, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical processes. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds may include other diazacyclohexadecene derivatives, as well as molecules containing chloro-methoxyphenyl or phenyloxirane groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Q & A

Q. What is the primary mechanism of action of cryptophycin in cancer cells?

this compound acts as a potent antimicrotubule agent, destabilizing microtubule dynamics by binding to β-tubulin. This disrupts mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis. Unlike vinca alkaloids, this compound induces persistent microtubule depolymerization that is not reversed after drug removal, contributing to prolonged cytotoxic effects . Methodologically, microtubule disruption can be validated via immunofluorescence microscopy (e.g., observing reduced microtubule density in A-10 cells) or flow cytometry to quantify G2/M arrest .

Q. What structural features define this compound and its analogs?

this compound is a 16-membered macrocyclic depsipeptide composed of four units:

- Unit A : (2E,7E,5S,6R)-5-hydroxy-6-methyl-8-phenyloctadienoic acid.

- Unit B : O-methyl-D-tyrosine.

- Unit C : D-3-amino-2-methylpropanoic acid.

- Unit D : (S)-2-hydroxy-4-methylvaleric acid. Key modifications, such as the β-epoxide at C2′–C3′ (critical for potency), differentiate natural analogs (e.g., this compound-1 vs. This compound-52). Structural elucidation relies on NMR, X-ray crystallography, and mass spectrometry .

Q. How are cryptophycins synthesized for preclinical studies?

Total synthesis employs convergent strategies, combining fragments via macrolactamization. For example:

- Fragment A-B (units A and B) and C-D (units C and D) are synthesized separately.

- Coupling via esterification and amidation forms the linear precursor.

- Macrocyclization using high-dilution conditions ensures ring closure without polymerization. Chemoenzymatic approaches using CrpTE (thioesterase) and CrpE (P450 epoxidase) enable scalable production of analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound analogs?

SAR studies focus on modifying units A (phenyl group) and D (hydroxy acid). For example:

- Unit A : Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) enhances solubility while retaining potency.

- Unit D : Altering methyl or hydroxyl configurations impacts microtubule binding affinity. Biological evaluation in multidrug-resistant (MDR) cell lines (e.g., NCI/ADR-RES) and xenograft models (e.g., MX-1 breast cancer) identifies analogs with improved efficacy and reduced toxicity .

Q. Why does this compound exhibit reduced susceptibility to P-glycoprotein-mediated drug resistance?

this compound is a poor substrate for P-glycoprotein (P-gp), unlike taxanes or vinca alkaloids. This property is attributed to its rigid macrocyclic structure and hydrophobic moieties, which evade efflux pumps. Experimental validation involves comparing IC₅₀ values in P-gp-overexpressing cell lines (e.g., KB-V1) with and without P-gp inhibitors like verapamil .

Q. How should in vivo efficacy studies for this compound analogs be designed?

- Model selection : Use human tumor xenografts (e.g., CCRF-CEM leukemia) in immunodeficient mice.

- Dosing regimen : Intravenous administration at subtoxic doses (e.g., 1–5 mg/kg weekly) to assess tumor growth inhibition.

- Endpoint analysis : Measure tumor volume, survival rates, and histopathological changes. Pharmacokinetic studies (e.g., plasma half-life via LC-MS) and toxicity profiling (e.g., liver/kidney function tests) are critical .

Q. What molecular pathways mediate this compound-induced apoptosis?

this compound activates caspase-dependent apoptosis via:

- Caspase-3/7 : Cleaved during DNA fragmentation.

- Caspase-8 : Direct interaction with this compound-52, confirmed via molecular docking and MD simulations (e.g., GROMACS analysis of RMSD and RMSF values).

- Mitochondrial pathways : Cytochrome c release and Bax/Bcl-2 ratio changes. Methodologies include TUNEL assays, Western blotting for caspase cleavage, and siRNA knockdowns to validate pathway specificity .

Q. How can enzymatic tools streamline this compound analog production?

- CrpE epoxidase : Installs β-epoxides regio- and stereospecifically, with a kcat/Km of 1.2 × 10⁴ M⁻¹s⁻¹ for this compound-4.

- CrpD-M2 NRPS module : Incorporates non-natural 2-hydroxy acids (unit D) via chemoenzymatic synthesis.

- CrpTE thioesterase : Catalyzes macrocyclization of linear precursors. These enzymes enable diversification of this compound scaffolds for high-throughput SAR screening .

Q. How can conflicting structural data in this compound synthesis be resolved?

Discrepancies (e.g., D vs. L configurations in early studies) require:

Q. What analytical techniques validate this compound-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.